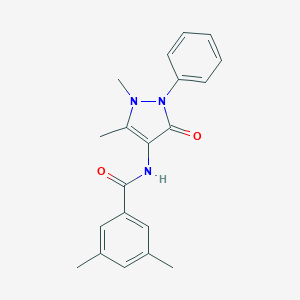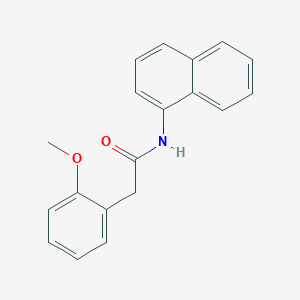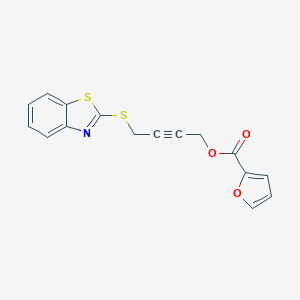
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a heterocyclic compound that contains an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol.
Thioether formation: The intermediate is then reacted with N,N-diphenylacetamide in the presence of a base such as sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring and the bromophenyl group are key structural features that enable the compound to bind to specific molecular targets, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- **2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide
- **N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides
Uniqueness
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is unique due to its specific combination of an oxadiazole ring, a bromophenyl group, and a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds.
特性
CAS番号 |
332161-53-2 |
|---|---|
分子式 |
C22H16BrN3O2S |
分子量 |
466.4g/mol |
IUPAC名 |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H16BrN3O2S/c23-17-13-11-16(12-14-17)21-24-25-22(28-21)29-15-20(27)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
InChIキー |
CEKPEYRYTZXVGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Br |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol](/img/structure/B353818.png)

![methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B353839.png)
![1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B353841.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)





![3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide](/img/structure/B353903.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 4-chlorobenzoate](/img/structure/B353908.png)
